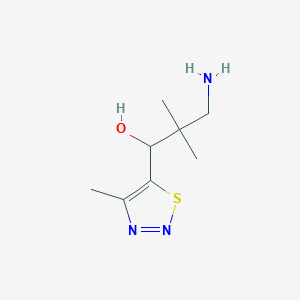

3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol

Description

3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a structurally complex amino alcohol derivative featuring a 1,2,3-thiadiazole ring substituted with a methyl group at position 2. The molecule combines a hydroxyl-bearing propanol backbone with a dimethylated amino group and a heterocyclic thiadiazole moiety. Its structural analogs, particularly those with amino-thiadiazole or amino-azole scaffolds, have been explored for applications ranging from antimicrobial agents to neuroprotective hybrids .

Properties

Molecular Formula |

C8H15N3OS |

|---|---|

Molecular Weight |

201.29 g/mol |

IUPAC Name |

3-amino-2,2-dimethyl-1-(4-methylthiadiazol-5-yl)propan-1-ol |

InChI |

InChI=1S/C8H15N3OS/c1-5-6(13-11-10-5)7(12)8(2,3)4-9/h7,12H,4,9H2,1-3H3 |

InChI Key |

WKZBTHACMSNXLT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SN=N1)C(C(C)(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol typically involves the formation of the thiadiazole ring followed by the introduction of the amino and hydroxyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazole ring, followed by functional group modifications to introduce the amino and hydroxyl groups.

Industrial Production Methods

In an industrial setting, the production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. The use of catalysts, controlled temperatures, and specific solvents are crucial to ensure the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a complex organic compound that features a thiadiazole ring, known for its diverse biological activities. It has several applications in scientific research.

Scientific Research Applications

- Chemistry It is used as a building block for synthesizing more complex molecules.

- Biology It is investigated for its potential biological activities, including antimicrobial and antiviral properties. Derivatives of thiadiazole exhibit considerable antibacterial and antifungal activity. For instance, compounds with similar structures have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains.

- Medicine Explored for its potential therapeutic effects, particularly in the development of new drugs.

- Industry Utilized in the production of various chemical products, including dyes and polymers.

The compound incorporates a thiadiazole moiety, which is known for its diverse biological activity. The 4-methyl-1,2,3-thiadiazole moiety contributes significantly to the antimicrobial properties of the compound.

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| 3-Amino-2,2-dimethyl... | Antibacterial | 32.6 (against S. aureus) |

| Derivative A | Antifungal | 24 (against C. albicans) |

| Derivative B | Antitubercular | 42 (against M. tuberculosis) |

The minimum inhibitory concentration (MIC) values indicate that 3-Amino-2,2-dimethyl... is competitive with standard antimicrobial agents like streptomycin and fluconazole.

Chemical Reactions

3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol can undergo various chemical reactions:

- Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

- Reduction: Reduction reactions can modify the functional groups, potentially leading to different derivatives. Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

- Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiadiazole ring. Reagents like halogens, alkylating agents, and nucleophiles are used under controlled conditions.

Mechanism of Action

The mechanism of action of 3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. The thiadiazole ring can interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact mechanism depends on the specific application and the biological system involved.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Selected Analogues

Functional and Reactivity Differences

Thiadiazole vs. Thiazole vs. Imidazole derivatives (e.g., 3-Amino-2,2-dimethyl-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol) exhibit stronger basicity due to the aromatic nitrogen lone pairs, unlike the thiadiazole’s weaker basicity .

Reactivity in Synthesis: Thiadiazole-containing compounds like the target are less reactive in nucleophilic substitutions than thiophene or pyrazole hybrids (e.g., compound 7a), which readily undergo cyclocondensation with malononitrile or cyanoacetates .

Biological Activity

3-Amino-2,2-dimethyl-1-(4-methyl-1,2,3-thiadiazol-5-yl)propan-1-ol is a synthetic compound that incorporates a thiadiazole moiety, which is known for its diverse biological activity. This article explores the biological activities associated with this compound, including antimicrobial and anticancer properties, as well as its potential mechanisms of action.

Chemical Structure and Synthesis

The compound features a thiadiazole ring linked to an amino alcohol structure. The synthesis typically involves the formation of the thiadiazole ring followed by the introduction of amino and hydroxyl groups through controlled cyclization and functional group modifications .

Antimicrobial Activity

The 4-methyl-1,2,3-thiadiazole moiety contributes significantly to the antimicrobial properties of the compound. Studies have shown that derivatives of thiadiazole exhibit considerable antibacterial and antifungal activity. For instance, compounds with similar structures have demonstrated effective inhibition against various Gram-positive and Gram-negative bacteria as well as fungal strains .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity Type | MIC (μg/mL) |

|---|---|---|

| 3-Amino-2,2-dimethyl... | Antibacterial | 32.6 (against S. aureus) |

| Derivative A | Antifungal | 24 (against C. albicans) |

| Derivative B | Antitubercular | 42 (against M. tuberculosis) |

The minimum inhibitory concentration (MIC) values indicate that 3-Amino-2,2-dimethyl... is competitive with standard antimicrobial agents like streptomycin and fluconazole .

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit anticancer properties. For example, studies on similar thiadiazole derivatives have shown significant cytotoxic effects against various cancer cell lines, including pancreatic and colorectal cancers . The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation.

Table 2: Anticancer Activity Against Different Cell Lines

| Compound | Cell Line | Viability Reduction (%) |

|---|---|---|

| 3-Amino-2,2-dimethyl... | Caco-2 | 39.8 |

| Thiazole Derivative A | A549 | 31.9 |

| Thiazole Derivative B | Both A549 & Caco-2 | 27.2 |

The biological activity of 3-Amino-2,2-dimethyl... can be attributed to several mechanisms:

- Enzyme Inhibition : The thiadiazole ring may interact with enzymes involved in critical metabolic pathways.

- Cell Membrane Disruption : The compound may disrupt bacterial cell membranes or fungal cell walls.

- Synergistic Effects : The combination of different functional groups may lead to enhanced activity through synergistic effects with other drugs .

Case Studies

A notable study demonstrated that derivatives of thiadiazoles exhibited higher bioactivity against Staphylococcus epidermidis compared to traditional antibiotics . Another investigation highlighted the anticancer potential of similar compounds in reducing viability in pancreatic cancer cell lines by targeting specific molecular pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.